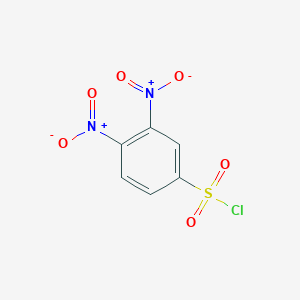
Tetradodecylammonium tetrakis(4-chlorophenyl)borate
Vue d'ensemble
Description
Tetradodecylammonium tetrakis(4-chlorophenyl)borate, also known as ETH 500, is a lipophilic electrolyte that is primarily used as an anionic additive . It has been used in the preparation of molecularly imprinted polymers, which can be used during potentiometric sensing method for determining neutral phenols .
Molecular Structure Analysis
The empirical formula of this compound is C72H116BCl4N . Its molecular weight is 1148.32 . The SMILES string representation of the molecule isClc1ccc (cc1) [B-] (c2ccc (Cl)cc2) (c3ccc (Cl)cc3)c4ccc (Cl)cc4.CCCCCCCCCCCC [N+] (CCCCCCCCCCCC) (CCCCCCCCCCCC)CCCCCCCCCCCC . Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 79-80 °C . It is used in the grade for ion-selective electrodes .Applications De Recherche Scientifique
Qualitative Analysis of Nitrogen Compounds : A study by Jarzembowski et al. (1965) highlighted that sodium tetrakis(p-chlorophenyl)borate is useful in qualitative analysis of nitrogen compounds due to its solubility and ease in flocculation and filtering compared to potassium tetraphenylborate (Jarzembowski et al., 1965).
Ion-Selective Electrodes : Zhou et al. (2012) developed tetrakis(4-chlorophenyl)borate (TB(-)) anion doped nanocluster films for ion-selective electrodes, overcoming signal stability problems and providing a reliable platform for high-quality electrodes (Zhou et al., 2012).
Catalysis in Organic Synthesis : Mukaiyama et al. (2000) found lithium tetrakis(pentafluorophenyl)borate effective in catalyzing Friedel-Crafts benzylation reactions of aromatic compounds, with enhanced efficiency in the presence of magnesium oxide (Mukaiyama et al., 2000).
Synthesis of Various Salts : Adonin et al. (2004) demonstrated the efficient synthesis of tetrakis(trifluorovinyl)borate salts M[B(CFCF2)4], applicable in synthesizing tetramethylammonium salts (Adonin et al., 2004).
Stability Against Acid Attack : Pacey (1980) observed that Tc-(3,5-dichlorophenyl)borate has better stability against acid compared to other chloro-substituted borates, although it has worse overall stability (Pacey, 1980).
Pharmaceutical Analysis : In 2005, Zain et al. developed a flow-through chloroquine sensor using this compound, offering high accuracy and large sample throughput for determining active ingredients in pharmaceutical preparations and establishing dissolution profiles for chloroquine tablets (Zain et al., 2005).
Mécanisme D'action
Safety and Hazards
The compound has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Orientations Futures
While specific future directions for the research and application of Tetradodecylammonium tetrakis(4-chlorophenyl)borate are not available, its use in the preparation of molecularly imprinted polymers for potentiometric sensing of neutral phenols suggests potential applications in analytical chemistry .
Propriétés
IUPAC Name |
tetradodecylazanium;tetrakis(4-chlorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H100N.C24H16BCl4/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h5-48H2,1-4H3;1-16H/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKRVCFTMNLHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H116BCl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440603 | |
| Record name | ETH 500 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1148.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100581-42-8 | |
| Record name | ETH 500 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradodecylammonium tetrakis(4-chlorophenyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ETH 500 impact the selectivity of ion-sensing membranes?
A1: ETH 500 plays a crucial role in enhancing the selectivity of ion-sensing membranes. Research indicates that incorporating ETH 500 as a lipophilic additive in these membranes significantly improves selectivity towards specific ions. For instance, in a study using a polycation-selective membrane for heparin detection, ETH 500 demonstrably improved the sensor's preference for protamine over sodium ions. [] This effect is attributed to ETH 500's influence on the activity coefficient of the target ion within the membrane. []
Q2: What is the role of ETH 500 in voltammetric ion sensors?
A2: ETH 500 is crucial for the optimal function of voltammetric ion sensors. Its presence in the ion-sensing membrane contributes to:
- Increased Lifetime: ETH 500 enhances the longevity of these sensors. []
- Wider Potential Window: It expands the range of potentials the sensor can effectively operate within. []
- Reduced Ion Exchange: ETH 500 helps prevent undesirable exchange reactions between the membrane and sample ions. []
Q3: How does ETH 500 affect the electrochemical properties of membranes incorporating redox-active groups?
A3: ETH 500 significantly influences the electrochemical behavior of membranes containing redox-active species like ferrocene. Studies have shown that adding ETH 500 to poly(vinyl chloride) (PVC) membranes with covalently bound ferrocene increased the membrane's redox capacity. This enhancement is attributed to improved ionic conductivity and increased electrochemical accessibility of the ferrocene groups. []
Q4: Are there any drawbacks to using high concentrations of ETH 500 in ion-sensing membranes?
A4: Yes, while beneficial in controlled amounts, excessive ETH 500 can have detrimental effects. Research indicates that overly high concentrations can lead to increased sensitivity to redox-active species present in the sample solution, potentially interfering with target ion detection. []
Q5: Can ETH 500 be used in solid-contact ion-selective electrodes (SC-ISEs)?
A5: While ETH 500 is commonly used in ion-selective membranes, its use in SC-ISEs requires careful consideration. A study investigating a Ruthenium-based redox transducer found that adding ETH 500 negatively impacted anion detection. [] This was attributed to the oxidation of ETH 500 within the film, highlighting potential compatibility issues in specific SC-ISE designs.
Q6: How does ETH 500 contribute to the performance of screen-printed microsensors?
A6: ETH 500 serves as a crucial lipophilic cationic additive in screen-printed microsensors. For example, it was successfully incorporated into azide-selective microsensors utilizing poly(octylthiophene) as the solid contact material. [] In these sensors, ETH 500 likely contributes to the overall sensor performance, including sensitivity and stability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





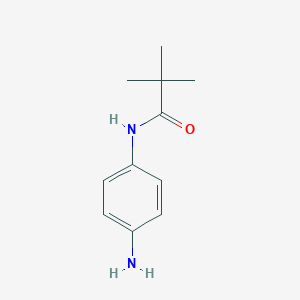
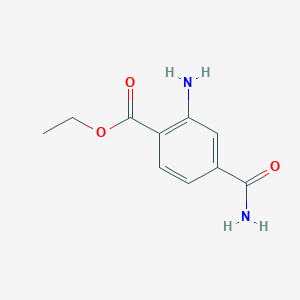
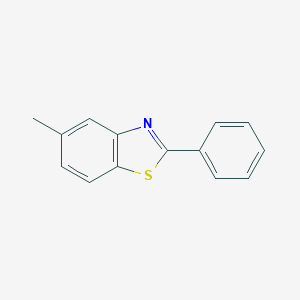



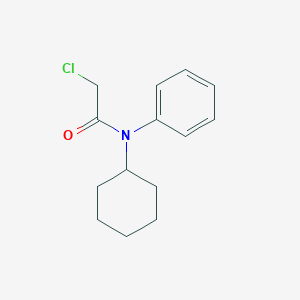
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
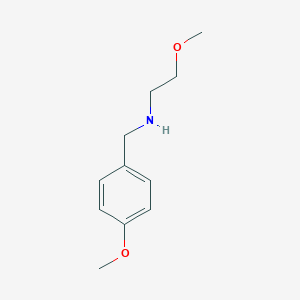
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
